An In-depth Technical Guide to Piperidinoacetonitrile
An In-depth Technical Guide to Piperidinoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidinoacetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthesis protocol, and its prospective role in the drug discovery pipeline.
Chemical Identity
CAS Number: 3010-03-5[1]
Synonyms: A variety of synonyms are used to identify Piperidinoacetonitrile in chemical literature and databases. These include:
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1-Piperidineacetonitrile[1]
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2-(1-Piperidyl)acetonitrile
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2-Piperidin-1-ylacetonitrile[1]
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N-(Cyanomethyl)piperidine[2]
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Piperidine-1-acetonitrile[2]
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1-Cyanomethylpiperidine
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(Piperidin-1-yl)acetonitrile
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NSC 26716[1]
Physicochemical Properties
A summary of the key quantitative data for Piperidinoacetonitrile is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Experimental Protocol: Synthesis of Piperidinoacetonitrile
While a specific, detailed experimental protocol for the synthesis of Piperidinoacetonitrile was not found in the immediate search results, a plausible and widely applicable method is the Strecker synthesis . This classic reaction combines an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[3][4][5][6][7] Another common method involves the nucleophilic substitution of a haloacetonitrile with a secondary amine.
Below is a detailed, hypothetical experimental protocol for the synthesis of 2-piperidin-1-ylacetonitrile based on the nucleophilic substitution of chloroacetonitrile with piperidine.
Reaction:
Piperidine + Chloroacetonitrile → 2-Piperidin-1-ylacetonitrile + Piperidine Hydrochloride
Materials:
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Piperidine
-
Chloroacetonitrile[8]
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Anhydrous diethyl ether (or another suitable aprotic solvent)
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Sodium bicarbonate (aqueous solution)
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (2.0 equivalents) in anhydrous diethyl ether. The use of excess piperidine serves both as a reactant and as a base to neutralize the HCl formed during the reaction.
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Addition of Chloroacetonitrile: Cool the reaction mixture in an ice bath. To this solution, add chloroacetonitrile (1.0 equivalent) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, a precipitate of piperidine hydrochloride will have formed. Filter the reaction mixture to remove the salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-piperidin-1-ylacetonitrile.
Safety Precautions: Chloroacetonitrile is a toxic and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of Piperidinoacetonitrile as described in the experimental protocol.
References
- 1. Piperidinoacetonitrile | C7H12N2 | CID 18164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
